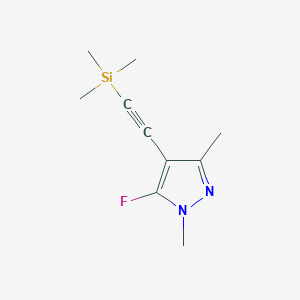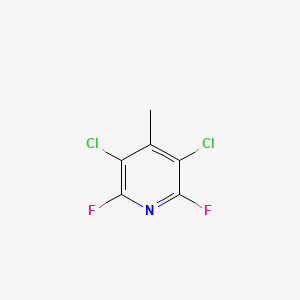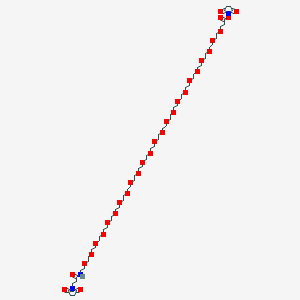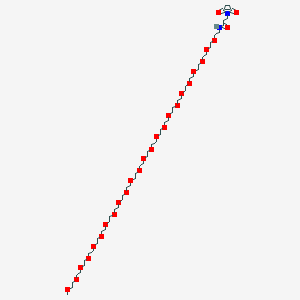
m-PEG24-Mal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG24-Mal typically involves the activation of a PEG chain with a maleimide group. The process begins with the preparation of a PEG chain, which is then reacted with maleic anhydride to introduce the maleimide functionality. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The final product is purified using techniques such as chromatography and crystallization to remove any impurities .
化学反应分析
Types of Reactions
m-PEG24-Mal primarily undergoes substitution reactions, where the maleimide group reacts with sulfhydryl groups on proteins or other biomolecules. This reaction forms a stable thioether bond, which is irreversible and highly specific .
Common Reagents and Conditions
The reaction between this compound and sulfhydryl groups typically occurs at a pH range of 6.5-7.5. Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) and reducing agents like dithiothreitol (DTT) to maintain the sulfhydryl groups in their reduced form .
Major Products
The major product formed from the reaction of this compound with sulfhydryl groups is a PEGylated biomolecule with a stable thioether bond. This modification enhances the stability, solubility, and bioavailability of the biomolecule .
科学研究应用
m-PEG24-Mal has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Protein PEGylation: this compound is used to modify proteins, enhancing their stability, solubility, and half-life in biological systems. .
Drug Delivery: The compound is used to improve the pharmacokinetics of drug molecules by increasing their solubility and stability, leading to better therapeutic outcomes
Bioconjugation: This compound is employed in the conjugation of biomolecules, such as antibodies and enzymes, to various surfaces or other molecules, facilitating targeted delivery and improved functionality
作用机制
The mechanism of action of m-PEG24-Mal involves the formation of a covalent bond between the maleimide group and the sulfhydryl group on a target biomolecule. This reaction results in the formation of a stable thioether bond, which enhances the stability and solubility of the modified biomolecule. The PEG chain provides additional benefits, such as reduced immunogenicity and increased bioavailability .
相似化合物的比较
m-PEG24-Mal is unique due to its specific PEG chain length and maleimide functionality. Similar compounds include:
m-PEG12-Mal: This compound has a shorter PEG chain with 12 ethylene glycol units, offering different solubility and stability properties
m-PEG-NHS: This compound contains an N-hydroxysuccinimide (NHS) ester group instead of a maleimide group, which reacts with amine groups on biomolecules
m-PEG-SH: This compound has a sulfhydryl group at the end of the PEG chain, allowing it to react with maleimide or other thiol-reactive groups
This compound stands out due to its optimal PEG chain length and the stability of the thioether bond formed during the reaction, making it highly suitable for various bioconjugation and PEGylation applications .
属性
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H106N2O27/c1-62-8-9-64-12-13-66-16-17-68-20-21-70-24-25-72-28-29-74-32-33-76-36-37-78-40-41-80-44-45-82-48-49-84-52-53-85-51-50-83-47-46-81-43-42-79-39-38-77-35-34-75-31-30-73-27-26-71-23-22-69-19-18-67-15-14-65-11-10-63-7-5-57-54(59)4-6-58-55(60)2-3-56(58)61/h2-3H,4-53H2,1H3,(H,57,59) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQWFNZIEAPTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H106N2O27 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1239.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
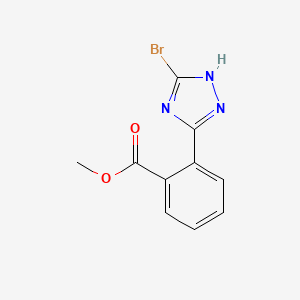
![2-amino-4-[(E)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B8006453.png)
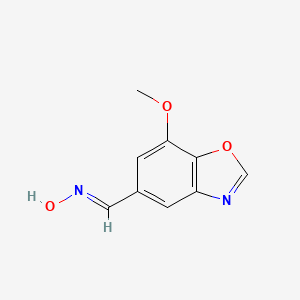

![5-[(E)-(hydroxyimino)methyl]-3-nitrobenzene-1,2-diol](/img/structure/B8006470.png)
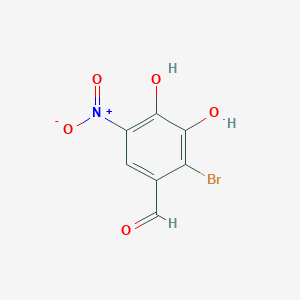
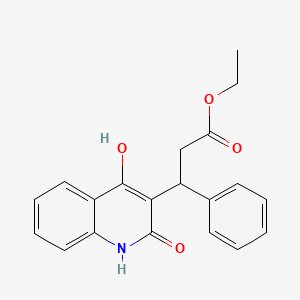
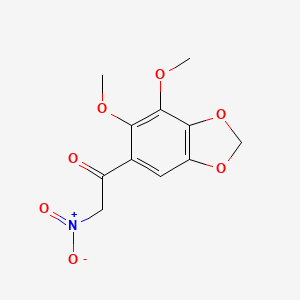

![ethyl [4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B8006497.png)
